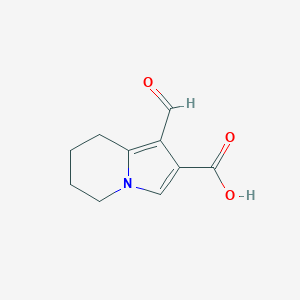

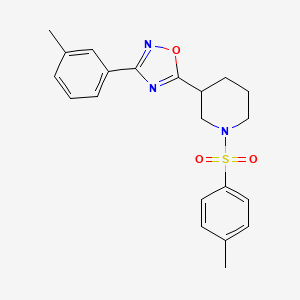

![molecular formula C21H17F3N2O2 B2511351 2-(1H-Indol-3-YL)-N-{4-[3-(trifluoromethyl)phenoxy]but-2-YN-1-YL}acetamide CAS No. 1421526-91-1](/img/structure/B2511351.png)

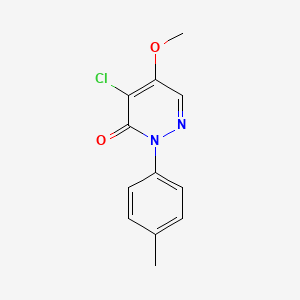

2-(1H-Indol-3-YL)-N-{4-[3-(trifluoromethyl)phenoxy]but-2-YN-1-YL}acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of various indole acetamide derivatives has been explored in the provided studies. For instance, novel 2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylthio)-N-(substituted phenyl)acetamides were synthesized and evaluated for antidepressant activity . Another study reported the synthesis of N-(2-(2-(4-Chlorophenoxy)acetamido)phenyl)-2-carboxamide-1H-indole with good yield, which involved stirring specific precursor compounds in dry dichloromethane . Similarly, the synthesis of 2-[1-(4-chlorobenzyl)-1H-indol-3-yl]-2-oxo-N-pyridin-4-yl acetamide, a tubulin inhibitor, was optimized using a straightforward route from unsubstituted indole . These studies highlight the diverse synthetic routes and precursor compounds used to create indole acetamide derivatives with potential biological activities.

Molecular Structure Analysis

The molecular structures of the synthesized compounds were characterized using various spectroscopic techniques. For example, the structure of the anti-inflammatory indole acetamide derivative was determined using single crystal X-ray diffraction studies and further analyzed through density functional theory calculations . The structure of another compound, a tubulin inhibitor, was assigned by sophisticated NMR experiments and X-ray crystallography . These analyses provide detailed insights into the molecular conformations and electronic properties of the indole acetamide derivatives.

Chemical Reactions Analysis

The chemical reactivity of indole acetamide derivatives has been investigated in several studies. For instance, the Beckmann rearrangement was used to synthesize 7-acetamido-2-aryl-5-bromo-3-(trifluoroacetyloxime)indoles, which were characterized by spectroscopic techniques and X-ray crystallography . Another study synthesized N-acetoxy-N-(1-methyl-5H-pyrido[4,5-b]indol-3-yl)acetamide and its N-pivaloyloxy analogue, exploring their decomposition in aqueous solution . These reactions demonstrate the versatility of indole acetamide derivatives in undergoing various chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of indole acetamide derivatives were evaluated through different methods. Antioxidant properties of 2-(3-(hydroxyimino)methyl)-1H-indol-1-yl)acetamide derivatives were assessed using ferric reducing antioxidant power and DPPH methods, revealing considerable activity . The crystal structures and hydrogen bonding of 3-trifluoroacetyloxime substituted 7-acetamido-2-aryl-5-bromoindoles were studied, providing evidence of hydrogen bonding networks and π-stacking . These studies contribute to understanding the structure-activity relationships and potential applications of indole acetamide derivatives.

Case Studies and Biological Activity

Applications De Recherche Scientifique

Molecular Design and Synthesis

The design and synthesis of indole acetamide derivatives, such as those involving 2-(1H-Indol-3-YL)-N-{4-[3-(trifluoromethyl)phenoxy]but-2-YN-1-YL}acetamide, are focused on developing compounds with specific biological activities. These compounds are synthesized through various chemical reactions and characterized by spectroscopic methods. For instance, the synthesis of an anti-inflammatory drug involved stirring a specific compound with 1H-indole-2-carboxylic acid in dichloromethane, followed by spectroscopic analyses for characterization (Al-Ostoot et al., 2020).

Antiplasmodial Activity

Research on N-(3-Trifluoroacetyl-indol-7-yl) acetamides, which share a structural similarity with the given compound, has shown potential in vitro antiplasmodial properties. These studies involve the synthesis of novel compounds followed by evaluation against the Plasmodium falciparum strain, demonstrating the importance of specific functional groups for biological activity (Mphahlele et al., 2017).

Anticancer, Anti-inflammatory, and Analgesic Activities

The synthesis of 2-(substituted phenoxy) acetamide derivatives aims to develop new chemical entities with potential anticancer, anti-inflammatory, and analgesic activities. These activities are evaluated through various biological assays, highlighting the therapeutic potential of indole acetamide derivatives (Rani et al., 2014).

Antimicrobial Activity

Some indole acetamide derivatives have been synthesized and evaluated for their antibacterial and antifungal activities. These compounds exhibit promising activity against various pathogenic microorganisms, indicating their potential use in developing new antimicrobial agents (Debnath et al., 2015).

Antioxidant Properties

The synthesis and evaluation of N-(substituted phenyl)-2-(3-(hydroxyimino)methyl)-1H-indol-1-yl) acetamide derivatives for antioxidant activity highlight the role of specific substituents in enhancing the antioxidant potential of these compounds. These studies involve various assays to measure antioxidant activity, demonstrating the health-related applications of indole acetamide derivatives (Gopi & Dhanaraju, 2020).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

2-(1H-indol-3-yl)-N-[4-[3-(trifluoromethyl)phenoxy]but-2-ynyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17F3N2O2/c22-21(23,24)16-6-5-7-17(13-16)28-11-4-3-10-25-20(27)12-15-14-26-19-9-2-1-8-18(15)19/h1-2,5-9,13-14,26H,10-12H2,(H,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPIHFVCVHCQKKD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CC(=O)NCC#CCOC3=CC=CC(=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17F3N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1H-Indol-3-YL)-N-{4-[3-(trifluoromethyl)phenoxy]but-2-YN-1-YL}acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

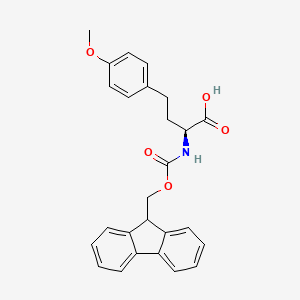

![[4-(1,1,1-Trifluoropropan-2-yl)phenyl]methanol](/img/structure/B2511271.png)

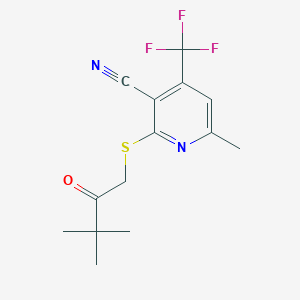

![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-4-(trifluoromethyl)benzenesulfonamide](/img/structure/B2511272.png)

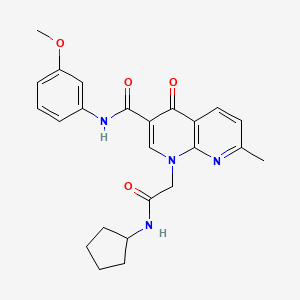

![7-Chloro-3-[(2-chloro-3-fluorophenyl)methyl]triazolo[4,5-d]pyrimidine](/img/structure/B2511276.png)

![3-[(4-fluorobenzyl)sulfanyl]-1-phenyl-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile](/img/structure/B2511283.png)

![4,5-Dichloro-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-6-methylpyrimidine](/img/structure/B2511288.png)